molecular formula C8H5Cl2FO B3024803 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one CAS No. 203251-37-0

2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one

Cat. No. B3024803
CAS RN: 203251-37-0
M. Wt: 207.03 g/mol
InChI Key: AASJJWQLIAAUBM-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one” is an organic compound used as an intermediate for synthesizing various pharmaceutical compounds . It is a light yellow liquid with a distinctive odor . In the medical field, it can be used as a local anesthetic for numbing the surface of the skin .


Physical And Chemical Properties Analysis

“2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one” has a predicted density of 1.394±0.06 g/cm3 and a predicted boiling point of 280.3±25.0 °C .

Scientific Research Applications

Pharmaceutical Intermediates

CFPO serves as a crucial intermediate in the synthesis of the antiplatelet drug ticagrelor (Brilinta). Ticagrelor is a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events in patients with acute coronary syndromes. The asymmetric reduction of CFPO leads to the chiral intermediate (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol (S-CFPL), which is a key building block for ticagrelor synthesis .

Biocatalysis and Ketoreductases (KREDs)

In the biocatalysis arena, KREDs play a vital role in transforming ketones into chiral alcohols. Researchers have identified a ketoreductase called ChKRED20 from Chryseobacterium sp. CA49 that catalyzes the reduction of CFPO with excellent stereoselectivity. Mutants of ChKRED20, such as L205A, exhibit significantly increased activity, enabling efficient production of enantiopure S-CFPL .

Anti-HIV-1 Potential

Indole derivatives, including CFPO, have attracted attention due to their diverse biological activities. While not directly studied for anti-HIV-1 effects, the indole motif in CFPO warrants further investigation in this context .

Diphenolase Inhibition

Although not extensively explored, CFPO could potentially inhibit diphenolase enzymes. These enzymes play a role in melanin biosynthesis and are relevant in areas such as skin health and pigmentation .

Anticancer Properties

While not specifically studied for anticancer effects, the chloro-fluorophenyl motif in CFPO suggests potential bioactivity. Further research could explore its impact on cancer cells .

Plant Hormone Analogues

Indole-3-acetic acid, a plant hormone, is derived from tryptophan degradation in higher plants. CFPO’s indole moiety may have implications in plant biology, signaling, or growth regulation .

Safety and Hazards

“2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one” can cause irritation to the eyes and skin. Contact with the skin and eyes should be avoided. Protective gloves, glasses, and a face mask should be used during handling, and the operation should be conducted in a well-ventilated environment. Medical attention should be sought immediately if inhaled or ingested .

properties

IUPAC Name

2-chloro-1-(3-chloro-4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASJJWQLIAAUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449255
Record name 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203251-37-0
Record name 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203251-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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